Methyl 5-acetyl-2-ethoxybenzoate
Overview
Description
5-Acetyl-2-ethoxybenzoic acid methyl ester is an intermediate in the synthesis of (±)-4-O-Ethyl Albuterol . It has a molecular weight of 222.24 and a molecular formula of C12H14O4 . The compound appears as a pale yellow solid .
Synthesis Analysis
The synthesis of 5-Acetyl-2-ethoxybenzoic acid methyl ester involves several steps. The first step is a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate then acts as the nucleophile of an S N2 reaction with protonated diazomethane to produce the methyl ester .Molecular Structure Analysis
The molecular structure of 5-Acetyl-2-ethoxybenzoic acid methyl ester is represented by the canonical SMILES: CCOC1=C (C=C (C=C1)C (=O)C)C (=O)OC . The InChI representation is InChI=1S/C12H14O4/c1-4-16-11-6-5-9 (8 (2)13)7-10 (11)12 (14)15-3/h5-7H,4H2,1-3H3 .Chemical Reactions Analysis
Esters, such as 5-Acetyl-2-ethoxybenzoic acid methyl ester, are typically produced by an alkali-catalyzed reaction between fats and methanol in the presence of a base such as sodium hydroxide, sodium methoxide, or potassium hydroxide .Physical and Chemical Properties Analysis
5-Acetyl-2-ethoxybenzoic acid methyl ester is a pale yellow solid . It has a molecular weight of 222.24 and a molecular formula of C12H14O4 .Mechanism of Action
Properties
IUPAC Name |
methyl 5-acetyl-2-ethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-16-11-6-5-9(8(2)13)7-10(11)12(14)15-3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBJJCPKZLIKDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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